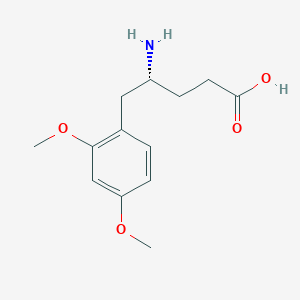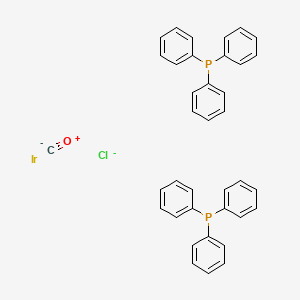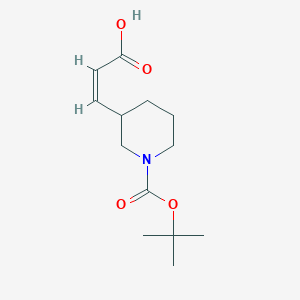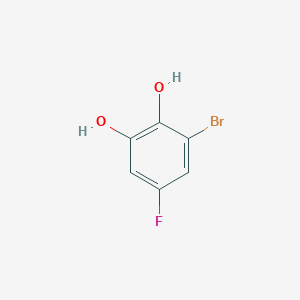
(R)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected norvaline derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves deprotecting the norvaline derivative to obtain ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Types of Reactions:
Oxidation: ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group if present in its intermediate forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibitor: Potential inhibitor of enzymes due to its structural similarity to natural amino acids.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural amino acids, allowing it to bind to active sites and inhibit enzyme activity. The presence of the 2,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
®-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with a gamma-aminobutyric acid backbone.
®-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.
Uniqueness:
Chirality: The specific chiral center in ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline provides unique stereochemical properties.
Functional Groups: The presence of the 2,4-dimethoxyphenyl group imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
Clave InChI |
XDKDHIVXHQFGGP-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C[C@@H](CCC(=O)O)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)



![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)


![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)


![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
